9-Chloromethylphenanthrene

Catalog No.
S794403
CAS No.
951-05-3
M.F
C15H11Cl
M. Wt
226.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloromethylphenanthrene

CAS Number

951-05-3

Product Name

9-Chloromethylphenanthrene

IUPAC Name

9-(chloromethyl)phenanthrene

Molecular Formula

C15H11Cl

Molecular Weight

226.7 g/mol

InChI

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2

InChI Key

SYNQYTBSQNSROF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl

Synonyms

NSC 82368;

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl

Fluorescent Derivatization Reagent for Carboxylic Acid Analysis

Scientific Field: Analytical chemistry and environmental science.

Summary: A simple and sensitive high-performance liquid chromatography (HPLC) method utilizes 9-chloromethyl anthracene as a fluorescence-labeling reagent for the analysis of carboxylic acids in food samples and the environment . Carboxylic acids play essential roles in environmental pollution control, industrial applications, and food nutrition.

Experimental Procedure:
Results:

    Sensitivity: Detection limit ranges from 0.18 to 2.53 pmol.

    Linearity: Good linearity between 1–250 nmol/mL for each analyte.

    Practical Applicability: Successfully applied to analyze acid-spiked samples, environmental samples, and food samples.

Functionalization of Phenanthrene Derivatives

Scientific Field: Organic synthesis and chemical functionalization.

Summary: Phenanthrene derivatives, including 9-hydroxyphenanthrene and its ether derivatives, are functionalized at specific sites for various applications . Regioselective functionalization methods are crucial for designing new compounds with tailored properties.

Experimental Procedure:
Results:

    Diverse Functionalization: Enables the creation of novel compounds with specific properties.

    Potential Applications: Pharmaceuticals, materials science, and organic electronics.

Phenanthrene Utilization by Pseudomonas chlororaphis

Scientific Field: Microbiology and biodegradation studies.

Summary: A newly isolated endophytic strain of Pseudomonas chlororaphis (strain 23aP) effectively utilizes phenanthrene (PHE) across a wide range of concentrations (6–100 ppm) . Understanding microbial degradation of phenanthrene is crucial for environmental remediation.

Experimental Procedure:
Results:

    Broad Substrate Range: Strain 23aP effectively metabolizes PHE.

    Environmental Implications: Insights into microbial PHE degradation for environmental cleanup.

9-Chloromethylphenanthrene is a chlorinated derivative of phenanthrene, characterized by the presence of a chloromethyl group at the 9-position of the phenanthrene framework. This compound exhibits unique structural properties that make it a subject of interest in organic chemistry and various applications in scientific research. The chloromethyl group enhances its reactivity, allowing for diverse chemical modifications and interactions.

The reactivity of 9-chloromethylphenanthrene can be attributed to the electrophilic nature of the chloromethyl group. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Radical Reactions: It can undergo radical reactions, which have been utilized in synthesizing complex organic molecules, such as lepidopterene, through free radical mechanisms .
  • Derivatization: The compound is often used in derivatization reactions for chromatographic analysis, particularly in the context of fatty acid analysis .

Several synthesis methods have been developed for 9-chloromethylphenanthrene:

  • Chloromethylation of Phenanthrene: This involves reacting phenanthrene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method provides a straightforward route to obtain the compound.
  • Free Radical Mechanisms: Recent studies have reported efficient syntheses utilizing free radical mechanisms, particularly in the formation of derivatives like lepidopterene from 9-chloromethylphenanthrene .
  • Advanced Synthetic Techniques: Other methods include palladium-catalyzed reactions and phase transfer catalysis, which enhance yields and selectivity in synthesizing various derivatives .

9-Chloromethylphenanthrene finds applications across multiple fields:

  • Analytical Chemistry: It is used as a derivatizing agent in chromatographic methods for analyzing fatty acids and other compounds .
  • Organic Synthesis: Its reactivity makes it valuable for synthesizing complex organic molecules and intermediates in pharmaceuticals.
  • Material Science: Potential applications in developing new materials with tailored properties due to its unique structural features.

Studies on the interactions of 9-chloromethylphenanthrene with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Nucleophilic Attack: Investigating how nucleophiles react with the chloromethyl group.
  • Radical Pathways: Exploring radical-mediated reactions that lead to new product formations.
  • Biological Interactions: Although limited, preliminary studies suggest potential interactions with biological targets that warrant further investigation.

Several compounds share structural similarities with 9-chloromethylphenanthrene, including:

Compound NameStructure TypeUnique Features
PhenanthreneAromatic HydrocarbonParent structure; lacks chloromethyl group.
9-BromophenanthreneBrominated PhenanthreneSimilar reactivity; halogen substitution varies.
9-AcetylphenanthreneAcetylated PhenanthreneExhibits distinct biological activities; acetyl group influences reactivity.
9-ChloroacridineChlorinated AcridineSimilar halogen substitution; different core structure.

These compounds highlight the uniqueness of 9-chloromethylphenanthrene due to its specific chloromethyl substitution at the 9-position, affecting its reactivity and potential applications differently compared to its analogs.

9-Chloromethylphenanthrene consists of a phenanthrene skeleton with a chloromethyl group substituted at the 9-position. The compound is characterized by the following molecular identifiers:

Molecular Information

ParameterValue
Molecular FormulaC₁₅H₁₁Cl
Molecular Weight226.70 g/mol
CAS Number951-05-3
IUPAC Name9-(chloromethyl)phenanthrene
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl
InChIInChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2

Synonyms and Alternative Names

The compound is known by various names in the scientific literature and commercial catalogs:

  • Phenanthrene, 9-(chloromethyl)-
  • 9-(Chloromethyl)phenanthrene
  • NSC 82368
  • 9-(Chloromethyl)-phenanthrene
  • 9-(Chlorométhyl)phénanthrène (French)
  • 9-(Chlormethyl)phenanthren (German)

Structural Characteristics

The structure features a phenanthrene backbone, which consists of three fused benzene rings arranged in an angular configuration. The chloromethyl group (-CH₂Cl) is attached at the 9-position of the phenanthrene nucleus, providing a reactive site for various chemical transformations. This structural arrangement contributes to the compound's unique chemical reactivity and physical properties.

XLogP3

4.8

Other CAS

951-05-3

Wikipedia

Phenanthrene, 9-(chloromethyl)-

Dates

Last modified: 08-15-2023

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